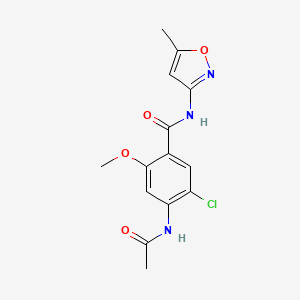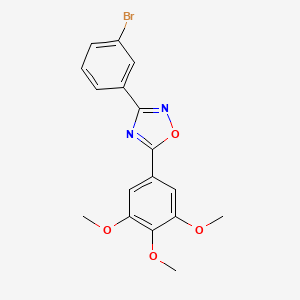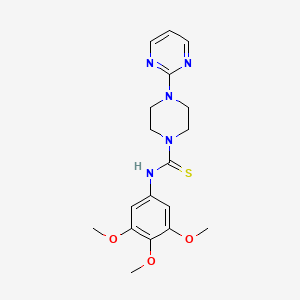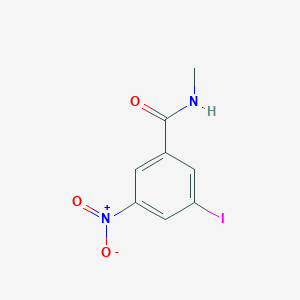
1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
Vue d'ensemble
Description
1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a potent and selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in the regulation of synaptic plasticity and neuronal excitability.
Mécanisme D'action
1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a competitive antagonist of the NMDA receptor, binding to the receptor's glycine site and preventing the binding of the endogenous ligand glycine. This results in the inhibition of NMDA receptor-mediated synaptic transmission and the modulation of neuronal excitability. The blockade of the NMDA receptor by 1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce a variety of physiological and biochemical effects, including changes in synaptic plasticity, neuronal firing patterns, and gene expression.
Biochemical and Physiological Effects:
1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce a variety of biochemical and physiological effects in the brain. It has been demonstrated to modulate the activity of various neurotransmitter systems, including glutamate, dopamine, and acetylcholine. 1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to induce changes in the expression of various genes involved in synaptic plasticity and neuronal survival. In addition, 1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to induce changes in neuronal firing patterns, which may contribute to its effects on learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also limitations to its use, including its short half-life, which requires frequent administration, and its potential for inducing seizures at high doses.
Orientations Futures
There are several future directions for research on 1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of more selective NMDA receptor antagonists that can discriminate between different subtypes of the receptor. Another area of interest is the investigation of the potential therapeutic applications of 1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is a need for further research on the long-term effects of 1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide on neuronal function and survival, as well as its potential for inducing neurotoxicity.
Applications De Recherche Scientifique
1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively used in scientific research, particularly in the field of neuroscience. Its ability to selectively block the NMDA receptor has made it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. 1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been used to investigate the mechanisms underlying synaptic plasticity, learning, and memory formation, as well as the pathophysiology of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
1-cyclohexyl-N-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-13-8-9-17(24-2)16(10-13)20-19(23)14-11-18(22)21(12-14)15-6-4-3-5-7-15/h8-10,14-15H,3-7,11-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQBMLYCAUQMIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N(C2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-chloro-2-methoxyphenyl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide](/img/structure/B4237499.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenylacetamide](/img/structure/B4237524.png)
![2-(2-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)acetamide](/img/structure/B4237531.png)
![methyl 2-({[1-(2-naphthylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4237538.png)



![2-[benzoyl(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4237561.png)

![1-benzyl-4-[4-chloro-3-(1-piperidinylsulfonyl)benzoyl]piperazine](/img/structure/B4237599.png)

![N-cyclohexyl-2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4237612.png)